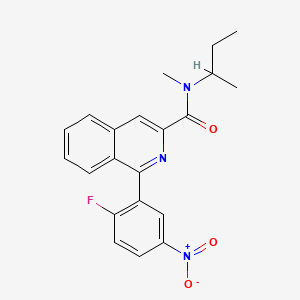
PK14105
概要
説明
科学的研究の応用
PK14105 has been extensively studied for its potential use in PET imaging to target PBBS receptors . It has shown promise in crossing the blood-brain barrier and retaining radioactivity in specific brain regions, making it a valuable tool for studying neurological conditions . Additionally, this compound has been used in receptor binding and photoaffinity labeling analysis in various species, including rats, rabbits, mice, and humans . Its ability to inhibit receptor ligands and calcium channel ligands has also been explored in scientific research .
作用機序
生化学分析
Biochemical Properties
PK14105 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been shown to inhibit receptor ligands, calcium channel ligands, and co-transporters in all salivary glands
Cellular Effects
This compound has notable effects on various types of cells and cellular processes . It rapidly crosses the blood-brain-barrier and there is a marked retention of radioactivity in the lesioned striatum not seen in the unlesioned striatum or cerebellar vermis . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound has been found to bind specifically and irreversibly to striatal dopamine transporters upon exposure to X-ray .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This compound was injected into rats with unilaterally lesioned striata, demonstrating that it rapidly crosses the blood-brain-barrier
Transport and Distribution
This compound is transported and distributed within cells and tissues . It rapidly crosses the blood-brain-barrier and there is a marked retention of radioactivity in the lesioned striatum
化学反応の分析
PK14105は、末梢ベンゾジアゼピン結合部位への結合、受容体リガンド、カルシウムチャネルリガンド、および唾液腺における共輸送体の阻害を含む、様々な化学反応を受けます . この化合物は、DMSOに最大30mg/mLの濃度で可溶です . これらの反応から生成される主要な生成物は、入手可能な文献には明確に記載されていません。
科学的研究への応用
This compoundは、PBBS受容体を標的とするPETイメージングにおける潜在的な用途について、広く研究されています . この化合物は、血液脳関門を通過し、特定の脳領域に放射活性保持を示すことが期待されており、神経学的状態の研究のための貴重なツールとなっています . さらに、this compoundは、ラット、ウサギ、マウス、ヒトなど、様々な種における受容体結合および光親和性標識分析に使用されています . 受容体リガンドおよびカルシウムチャネルリガンドを阻害する能力も、科学的研究で調査されています .
類似化合物との比較
準備方法
PK14105の合成には、中間体の調製とその後の特定の条件下での反応を含む、いくつかのステップが含まれます。 詳細な合成経路と反応条件は、一般公開されていません。 この化合物は、固体および溶液を含む様々な形態で入手可能であり、研究目的で様々な濃度に調製できることが知られています .
特性
IUPAC Name |
N-butan-2-yl-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-4-13(2)24(3)21(26)19-11-14-7-5-6-8-16(14)20(23-19)17-12-15(25(27)28)9-10-18(17)22/h5-13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXKDYZSBGOJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=C(C=CC(=C3)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910274 | |
| Record name | N-(Butan-2-yl)-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107257-28-3 | |
| Record name | PK 14105 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107257283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Butan-2-yl)-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PK-14105 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOL0WGC9VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















